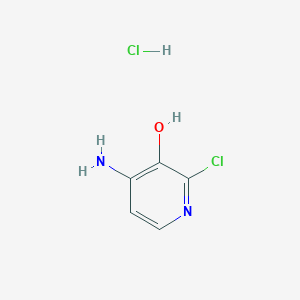

4-Amino-2-chloro-3-pyridinol hydrochloride

Description

BenchChem offers high-quality 4-Amino-2-chloro-3-pyridinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-chloro-3-pyridinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-chloropyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O.ClH/c6-5-4(9)3(7)1-2-8-5;/h1-2,9H,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCPLGRFZYTEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Amino-2-chloro-3-pyridinol HCl as a Strategic Scaffold in Medicinal Chemistry

Topic: 4-Amino-2-chloro-3-pyridinol hydrochloride (CAS 1986268-11-4) properties Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Compound Identity

4-Amino-2-chloro-3-pyridinol hydrochloride (CAS 1986268-11-4) represents a high-value "linchpin" intermediate in the synthesis of fused heterocyclic therapeutics. Its structural uniqueness lies in its dense functionalization : a pyridine core decorated with three contiguous reactive centers—a chlorine atom at C2, a hydroxyl group at C3, and an amino group at C4.

This specific substitution pattern renders the compound an ideal precursor for constructing oxazolo[4,5-c]pyridines and pyrido[4,3-b][1,4]oxazines , scaffolds frequently privileged in oncology (specifically kinase and GTPase inhibitors) and immunology.

Chemical Identity Table[1]

| Property | Specification |

| CAS Number | 1986268-11-4 |

| IUPAC Name | 4-Amino-2-chloropyridin-3-ol hydrochloride |

| Molecular Formula | C₅H₅ClN₂O[1][2][3] · HCl |

| Molecular Weight | 181.02 g/mol (Salt); 144.56 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | High in DMSO, Methanol, Water (due to HCl salt form) |

| pKa (Calc) | ~3.5 (Pyridine N), ~8.5 (Phenolic OH) |

| Key Substructure | ortho-Amino-Hydroxy motif (C3/C4); ortho-Chloro motif (C2) |

Synthetic Utility & Mechanism of Action[5]

The strategic value of CAS 1986268-11-4 lies in its orthogonal reactivity . The molecule offers three distinct "handles" for chemical modification, allowing medicinal chemists to build complexity in a step-wise, controlled manner.

The "Ortho-Amino-Hydroxy" Cyclization Vector

The adjacent C3-hydroxyl and C4-amino groups are perfectly positioned for heterocyclization. This is the primary utility of this scaffold.

-

Reaction with Phosgene/CDI: Yields 2-chloro-oxazolo[4,5-c]pyridine-2(3H)-one .

-

Reaction with Carboxylic Acids/Orthoesters: Yields 2-substituted-oxazolo[4,5-c]pyridines .

-

Reaction with 1,2-Bifunctional Electrophiles: Yields pyrido-oxazines .

The C2-Chloro "Late-Stage" Handle

The chlorine atom at C2 is activated for Nucleophilic Aromatic Substitution (SNAr) after the pyridine nitrogen is protonated or alkylated, or via Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki).

-

Strategic Logic: Chemists typically perform the cyclization at C3/C4 first to lock the fused ring system, then utilize the C2-Cl for coupling to a solubilizing tail or a specificity pocket binder.

Visualization: Reactivity Divergence

The following diagram illustrates the primary synthetic pathways originating from this scaffold.

Caption: Divergent synthetic pathways for CAS 1986268-11-4. The scaffold allows parallel exploration of fused ring formation and C2-functionalization.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating Route)

While the compound is commercially available, in-house preparation ensures purity control, particularly regarding regioisomers. The most robust route involves the nitration of 2-chloro-3-pyridinol followed by reduction.

Step 1: Regioselective Nitration

-

Reagents: 2-Chloro-3-pyridinol, Fuming HNO₃, H₂SO₄.

-

Mechanism: The C3-hydroxyl group is a strong ortho/para director. Position 2 is blocked by Chlorine. Position 4 (ortho) and Position 6 (para) are available. Under standard mixed-acid conditions, nitration favors the C4 position due to electronic reinforcement, though C6 isomers must be separated.

-

Protocol:

-

Dissolve 2-chloro-3-pyridinol (1.0 eq) in conc. H₂SO₄ at 0°C.

-

Add fuming HNO₃ (1.1 eq) dropwise, maintaining T < 10°C.

-

Allow to warm to RT and stir for 2-4 hours.

-

Pour onto ice; filter the yellow precipitate (2-chloro-4-nitro-3-pyridinol).

-

Validation Point: Confirm regiochemistry via ¹H NMR (look for two doublets for C5-H and C6-H with characteristic coupling constants).

-

Step 2: Reduction to Amine (CAS 1986268-11-4)

-

Reagents: Fe powder/NH₄Cl (mild) or H₂/Pd-C (standard).

-

Note: Hydrogenation over Pd-C must be carefully monitored to avoid dechlorination (hydrodehalogenation) at C2. Iron-mediated reduction is chemically safer for preserving the C-Cl bond.

-

Protocol:

-

Suspend nitro intermediate in EtOH/Water (3:1).

-

Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

-

Reflux for 2 hours.

-

Filter hot through Celite.

-

Acidify filtrate with HCl in dioxane to precipitate the hydrochloride salt.

-

Validation Point: LC-MS should show M+H = 145/147 (3:1 ratio for Cl isotope).

-

Handling & Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

-

Oxidation: The electron-rich aminophenol motif is susceptible to air oxidation (turning brown/black). All reactions should be performed under Nitrogen or Argon.

-

Safety: Chloropyridines are potential skin irritants.[3] The aminophenol moiety suggests potential toxicity; handle with full PPE.

Case Study: Application in Kinase Inhibitor Design

In the context of drug discovery, this scaffold is often used to synthesize ATP-competitive inhibitors . The oxazolopyridine core mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases.

Workflow:

-

Cyclization: 1986268-11-4 is treated with triethyl orthoformate to yield 2-chloro-oxazolo[4,5-c]pyridine .

-

Scaffold Extension: The C2-Cl is displaced by a diamine (e.g., piperazine) via SNAr.

-

Elaboration: The exposed amine is coupled to an acrylamide (for covalent inhibition, e.g., KRAS G12C or EGFR T790M targeting).

Caption: Typical medicinal chemistry workflow converting the raw intermediate into a kinase inhibitor core.

References

-

PubChem Compound Summary. (2025). 2-Chloro-3-pyridinol (Related Substructure Data). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015). Processes and intermediates in the preparation of C5aR antagonists (US9745268B2). Discusses related pyridine intermediates.

Sources

Chemical structure of 4-amino-2-chloro-3-hydroxypyridine HCl

This technical guide details the chemical structure, synthesis logic, and reactivity profile of 4-amino-2-chloro-3-hydroxypyridine hydrochloride . This compound is a high-value heterocyclic building block, particularly significant in medicinal chemistry as a scaffold for kinase inhibitors and fused polycyclic systems.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary: The "Hinge Binder" Scaffold

4-amino-2-chloro-3-hydroxypyridine (CAS: 1227508-94-2 for free base; 1986268-11-4 for HCl) represents a "privileged structure" in modern drug design. Its specific substitution pattern—combining an electron-withdrawing chlorine, an electron-donating amine, and a hydroxyl group capable of intramolecular hydrogen bonding—makes it an ideal precursor for:

-

Kinase Inhibitors: The aminopyridine motif mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase enzymes.

-

Fused Heterocycles: It serves as a precursor for oxazolopyridines, pyrido[2,3-d]pyrimidines, and other bicyclic systems used in oncology and immunology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The hydrochloride salt form improves the stability and water solubility of the parent free base, facilitating its use in aqueous reaction media and biological assays.

| Property | Data |

| IUPAC Name | 4-Amino-2-chloropyridin-3-ol hydrochloride |

| CAS Number (HCl) | 1986268-11-4 |

| CAS Number (Free Base) | 1227508-94-2 |

| Molecular Formula | C₅H₅ClN₂O[1][2] · HCl |

| Molecular Weight | 181.02 g/mol (Salt); 144.56 g/mol (Base) |

| SMILES | Nc1ccnc(Cl)c1O.Cl |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics |

| Acidity (pKa) | ~3.5 (Pyridine N), ~8.5 (Phenolic OH) [Predicted] |

Structural Analysis: Electronic "Push-Pull" Dynamics

The reactivity of this molecule is defined by the interplay between its three substituents on the pyridine ring.[3]

-

Position 2 (Chlorine): The chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyridine ring, though it is less reactive than a 4-chloro substituent. It serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

Position 3 (Hydroxyl): This group provides an H-bond donor/acceptor site. Crucially, it can form an intramolecular hydrogen bond with the adjacent C4-amino group or the C2-substituent (if modified), stabilizing specific conformers. It also allows for cyclization reactions.

-

Position 4 (Amine): A strong electron donor (resonance). It significantly increases electron density at Position 3 (ortho) and Position 5 (ortho), making the ring more susceptible to electrophilic attack if not for the deactivating chlorine.

Visualization: Reactivity Map

The following diagram illustrates the functional potential of the molecule.

Figure 1: Functional group reactivity map highlighting the orthogonal reaction pathways available for scaffold diversification.

Synthesis Pathways[9][10]

Synthesizing this polysubstituted pyridine requires careful control of regioselectivity. Two primary strategies are employed in research settings.[4]

Route A: The Nitration-Reduction Sequence (Electrophilic)

This route utilizes the directing effects of the hydroxyl group.

-

Starting Material: 2-Chloro-3-hydroxypyridine.[5]

-

Nitration: Treatment with fuming HNO₃/H₂SO₄. The 3-OH group is strongly ortho/para directing. Since the 2-position is blocked by Cl, nitration occurs primarily at the 4-position (ortho to OH) or 6-position (para). Optimization is required to favor the 4-nitro isomer.

-

Reduction: The resulting 2-chloro-3-hydroxy-4-nitropyridine is reduced using Iron/Acetic acid or catalytic hydrogenation (carefully controlled to avoid dechlorination) to yield the target amine.

Route B: The SNAr Displacement (Nucleophilic)

This route relies on the differential reactivity of halogens.

-

Starting Material: 2,4-Dichloro-3-hydroxypyridine (or its protected ether).

-

Amination: Reaction with ammonia or a protected amine equivalent (e.g., PMB-amine).

-

Mechanism:[6] The C-4 chlorine is generally more reactive toward nucleophilic attack than the C-2 chlorine due to the greater stabilization of the Meisenheimer intermediate at the 4-position.

-

-

Deprotection/Salt Formation: If protected amines were used, they are removed. The final step involves treating the free base with HCl in dioxane/ether to precipitate the hydrochloride salt.

Experimental Protocol: Salt Formation (General Procedure)

Note: This protocol describes the conversion of the free base to the HCl salt, a common final step in purification.

-

Dissolution: Dissolve 1.0 eq (e.g., 1.44 g) of crude 4-amino-2-chloro-3-hydroxypyridine free base in minimal dry Methanol (10 mL) or Ethyl Acetate.

-

Acidification: Cool the solution to 0°C. Dropwise add 1.1 eq of 4M HCl in 1,4-dioxane under inert atmosphere (N₂).

-

Precipitation: A white to off-white precipitate should form immediately. Stir at 0°C for 30 minutes, then at room temperature for 1 hour.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold diethyl ether (2 x 10 mL) to remove non-polar impurities.

-

Drying: Dry under high vacuum at 40°C for 4 hours.

-

Yield: Typically >90% conversion from free base.

Reactivity & Applications in Drug Design[3]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment.

-

MW < 300: (144.5 Da)

-

H-Bond Donors: 3 (NH₂, OH)

-

H-Bond Acceptors: 3 (N, O, N)

-

cLogP: ~0.5 (Low lipophilicity)

Synthesis of Fused Systems

The 3-hydroxy-4-amino motif is a "pre-organized" system for creating oxazolo[4,5-c]pyridines.

-

Reaction: Condensation with triethyl orthoformate or phosgene equivalents closes the ring between the 3-OH and 4-NH₂.

-

Result: A bicyclic aromatic system that mimics the purine core of adenosine, highly relevant for ATP-competitive inhibition.

Workflow: Synthesis of a Kinase Inhibitor Library

The following workflow demonstrates how this core is utilized to generate a library of potential drug candidates.

Figure 2: Synthetic workflow for converting the title compound into a bioactive oxazolopyridine library.

Handling and Safety Standards

As a halogenated aminopyridine, this compound must be handled with strict safety protocols.

-

Hazard Classification:

-

Acute Toxicity (Oral/Dermal): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2 (Irritant).[7]

-

Specific Target Organ Toxicity: Respiratory irritation (avoid dust inhalation).

-

-

Storage: Hygroscopic. Store in a tightly sealed container under inert gas (Argon/Nitrogen) at 2-8°C. The HCl salt is prone to hydrolysis if exposed to moisture for prolonged periods.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless intentional reaction is desired).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71742970, 4-Amino-2-chloropyridin-3-ol. Retrieved from [Link]

-

Synthonix (2024). Building Block Analysis: 4-Amino-2-chloropyridin-3-ol.[8][9][10] Retrieved from [Link]

Sources

- 1. 4-Amino-2-chloropyridin-3-OL | C5H5ClN2O | CID 71742970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 1227508-94-2 | 4-Amino-2-chloropyridin-3-ol [synthonix.com]

- 3. CAS 14432-12-3: 4-Amino-2-chloropyridine | CymitQuimica [cymitquimica.com]

- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 7. 4-Amino-2-chloropyridine 97 14432-12-3 [sigmaaldrich.com]

- 8. 3-Pyridinol, 4-aMino-2-chloro- | 1227508-94-2 [amp.chemicalbook.com]

- 9. 1227508-94-2 Cas No. | 4-Amino-2-chloropyridin-3-ol | Apollo [store.apolloscientific.co.uk]

- 10. EnamineStore [enaminestore.com]

Synonyms for 4-amino-2-chloro-3-pyridinol hydrochloride in literature

The following technical guide details the nomenclature, chemical identity, and application logic for 4-amino-2-chloro-3-pyridinol hydrochloride .

Executive Summary & Identity Matrix

4-amino-2-chloro-3-pyridinol hydrochloride is a specialized pyridine building block used primarily in medicinal chemistry for the synthesis of fused heterocyclic systems, such as oxazolopyridines and imidazopyridines. Its structural motif—an amino group adjacent to a hydroxyl group on the pyridine ring—makes it a critical "ortho-functionalized" scaffold for ring-closing reactions.

Researchers often encounter ambiguity due to the varying nomenclature of substituted pyridines. The table below establishes the definitive identity standards to prevent procurement errors.

Chemical Identity Table[1]

| Attribute | Detail |

| Primary Name | 4-Amino-2-chloro-3-pyridinol hydrochloride |

| Free Base Name | 4-Amino-2-chloro-3-pyridinol |

| CAS (HCl Salt) | 1986268-11-4 |

| CAS (Free Base) | 1227508-94-2 |

| IUPAC Name | 4-amino-2-chloropyridin-3-ol hydrochloride |

| Molecular Formula | C₅H₆Cl₂N₂O (HCl salt) / C₅H₅ClN₂O (Free base) |

| Molecular Weight | 181.02 g/mol (HCl salt) / 144.56 g/mol (Free base) |

| SMILES | Cl.Nc1ccnc(Cl)c1O |

| InChI Key | DBDKLFOUWUHPDW-UHFFFAOYSA-N (Free base) |

Nomenclature & Synonym Mapping

In literature and vendor catalogs, this compound is frequently indexed under alternative names. The "3-pyridinol" suffix is often interchanged with "3-hydroxypyridine".

Valid Synonyms

-

Systematic Variations:

-

4-Amino-2-chloro-3-hydroxypyridine hydrochloride

-

2-Chloro-4-amino-3-pyridinol hydrochloride

-

3-Pyridinol, 4-amino-2-chloro-, hydrochloride

-

-

Vendor/Catalog Codes:

-

AK164522

-

FCH1139227

-

AB70863

-

⚠️ Critical Distinction: The "Forchlorfenuron" Trap

Do not confuse this compound with 4-Amino-2-chloropyridine (CAS 14432-12-3).

-

CAS 14432-12-3: Lacks the 3-hydroxyl group. Used to make the plant growth regulator Forchlorfenuron.[1]

-

CAS 1986268-11-4 (Target): Contains the 3-hydroxyl group. Used for fused ring synthesis.

-

Visual Check: If the structure does not have an -OH group, it is the wrong chemical.

Structural Analysis & Reactivity Logic

The chemical utility of 4-amino-2-chloro-3-pyridinol lies in the specific arrangement of its substituents.

-

Ortho-Amino/Hydroxy Motif (Positions 3 & 4):

-

The 3-OH and 4-NH₂ groups are adjacent (ortho). This is the classic "1,2-dinucleophile" setup required to form 5-membered fused rings (e.g., oxazoles) via condensation with carbonyls or carboxylic acid derivatives.

-

-

2-Chloro Substituent:

-

The chlorine at position 2 is activated by the adjacent pyridine nitrogen. It serves as a handle for late-stage diversification via nucleophilic aromatic substitution (SₙAr) or Suzuki-Miyaura coupling, allowing researchers to attach the fused core to larger biological scaffolds.

-

Reactivity Visualization

The following diagram illustrates the core reactivity logic, specifically the cyclization potential.

Figure 1: The synthetic logic flow transforming the 4-amino-2-chloro-3-pyridinol scaffold into a bioactive drug candidate.

Synthesis Pathways

While specific industrial patents for this exact salt are proprietary, the synthesis follows established pyridine functionalization protocols.

Primary Synthetic Route (Retrosynthesis)

The most reliable route to this substitution pattern typically begins with 2-chloro-3-pyridinol .

-

Starting Material: 2-chloro-3-pyridinol (CAS 6636-78-8).

-

Nitration: Electrophilic aromatic substitution using HNO₃/H₂SO₄. The hydroxyl group (ortho/para director) directs the nitro group to position 4 (para to OH) or 6. Conditions are tuned to favor the 4-nitro isomer.

-

Intermediate: 2-chloro-4-nitro-3-pyridinol.

-

-

Reduction: The nitro group is reduced to an amine using Iron/Acetic Acid (Fe/AcOH) or catalytic hydrogenation (H₂/Pd-C).

-

Note: Hydrogenation must be controlled to avoid dechlorinating the C-2 position. Iron reduction is often preferred for chemoselectivity.

-

-

Salt Formation: Treatment with HCl in dioxane or ether precipitates the hydrochloride salt (CAS 1986268-11-4).

Experimental Handling & Safety

Safety Profile (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

-

Handling: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability. The free base is sensitive to oxidation (turning brown upon air exposure); the HCl salt mitigates this but should still be kept under inert gas (Argon/Nitrogen) when possible.

Solubility & Preparation[7]

-

Solvent Compatibility: Soluble in DMSO, Methanol, and Water (due to ionic nature).

-

Free Base Liberation: If the reaction requires the free amine (e.g., for a nucleophilic attack), dissolve the HCl salt in water, neutralize with saturated NaHCO₃, and extract into Ethyl Acetate.

References

-

PubChem. 4-Amino-2-chloropyridin-3-ol (Compound Summary). National Library of Medicine. [Link]

Sources

Technical Safety & Handling Guide: 4-Amino-2-chloro-3-pyridinol HCl

Document Control:

-

Subject: 4-Amino-2-chloro-3-pyridinol Hydrochloride

-

CAS Registry: 1986268-11-4 (HCl Salt) | 1227508-94-2 (Free Base)

-

Version: 2.0 (Research & Development Standard)

Part 1: Chemical Identity & Molecular Architecture

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional analysis of 4-Amino-2-chloro-3-pyridinol HCl . As a Senior Application Scientist, it is critical to understand that this compound is not merely a "hazardous powder" but a multi-functional heterocyclic scaffold used primarily in the synthesis of kinase inhibitors (e.g., c-Met or ALK pathways).

Structural Analysis & Reactivity Profile

The molecule features a pyridine core with three distinct functional handles, creating a unique reactivity and safety profile:

| Feature | Position | Chemical Consequence | Safety/Handling Implication |

| Chloro Group | C-2 | Activated for SNAr reactions. | Potential skin sensitizer; reactive toward nucleophiles (proteins). |

| Hydroxyl Group | C-3 | Phenolic character; H-bond donor. | Increases water solubility; adds acidity (pKa ~8-9). |

| Amino Group | C-4 | Electron-donating; nucleophilic. | Potential for oxidation; increases polarity. |

| HCl Salt | N/A | Ionic lattice. | Hygroscopic ; generates acidic pH in aqueous solution. |

Physicochemical Data[1]

-

Molecular Formula: C5H6Cl2N2O (HCl Salt)

-

Appearance: Off-white to beige crystalline solid.

-

Solubility: Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM, Ethyl Acetate (unless neutralized).

Part 2: Hazard Profiling & Toxicology (E-E-A-T)

Standard SDSs often list generic hazards. The following is a mechanistic interpretation of the toxicity risks associated with this specific aminopyridine derivative.

GHS Classification & Rationale

Signal Word: WARNING

| Hazard Class | Code | Statement | Mechanistic Insight |

| Skin Irritation | H315 | Causes skin irritation. | The HCl moiety hydrolyzes on moist skin to form hydrochloric acid; the pyridine ring penetrates the stratum corneum. |

| Eye Irritation | H319 | Causes serious eye irritation. | Direct acidic attack combined with organic irritation from the aminopyridine core. |

| STOT - SE | H335 | May cause respiratory irritation. | Fine dust inhalation allows HCl salt to solubilize in mucous membranes, causing immediate bronchial constriction. |

Hidden Hazards (Expert Insight)

-

Sensitization Potential: Halogenated aminopyridines are structural alerts for skin sensitization. While not formally classified as a sensitizer (H317) due to lack of specific animal data, it should be treated as a potential sensitizer .

-

Bone Marrow Toxicity: Analogous aminopyridines have shown potential for hematological effects upon chronic exposure. Avoid aerosolization at all costs.

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, turning the free-flowing powder into a sticky, corrosive gum. This complicates weighing and increases the risk of glove contamination.

Part 3: Advanced Handling & Containment Protocols

Engineering Controls

Do not handle this compound on an open bench.

-

Primary Containment: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

-

Weighing: Use a static-free balance enclosure. If handling >10g, use a powder containment hood.

Workflow Visualization: Safe Solubilization

The following diagram outlines the self-validating workflow for transferring the solid to solution, minimizing exposure risks.

Figure 1: Safe handling workflow ensuring containment from storage to solubilization.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Double Nitrile (Outer layer >0.11mm). Rationale: Chlorinated pyridines can permeate thin latex. Change outer gloves immediately upon splash.

-

Respiratory: N95/P2 mask (minimum) if working outside a hood (not recommended). In hood: Standard surgical mask to prevent breath-induced turbulence.

-

Eyes: Chemical splash goggles. Safety glasses are insufficient for HCl salts due to fine dust generation.

Part 4: Emergency Response & Stability

Spill Response Logic

In the event of a powder spill, do not use water immediately, as this will generate an acidic solution that spreads the contamination.

Figure 2: Decision logic for dry powder spills.

Chemical Stability & Storage

-

Storage Condition: 2-8°C, under inert atmosphere (Argon/Nitrogen) recommended.

-

Incompatibility: Strong oxidizing agents (risk of N-oxide formation), Acid chlorides (acylation of amino/hydroxyl groups), Strong bases (deprotonation).

-

Shelf Life: 24 months if kept desiccated. Degradation is indicated by a color shift from off-white to dark brown/black.

Part 5: References & Authority

The protocols and data above are synthesized from standard chemical safety practices for halogenated aminopyridines and specific supplier data.

-

PubChem. 4-Amino-2-chloropyridin-3-ol | C5H5ClN2O. National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Pyridine Derivatives. (General Reference for Pyridine Toxicology).

Disclaimer: This guide is for research purposes only. Users must perform their own risk assessment before handling high-potency intermediates.

Sources

Methodological & Application

Synthesis of Heterocyclic Compounds using 4-Amino-2-chloro-3-pyridinol HCl

Executive Summary

4-Amino-2-chloro-3-pyridinol HCl (CAS: 1986268-11-4) is a high-value "privileged structure" precursor in medicinal chemistry. Its unique substitution pattern—featuring an ortho-amino-hydroxy motif on a pyridine ring with a reactive chlorine handle—makes it an ideal starting material for synthesizing fused heterocycles, particularly oxazolo[4,5-c]pyridines and pyrido[4,3-b][1,4]oxazines .

Unlike simple aminophenols, the electron-deficient pyridine core and the 2-chloro substituent modulate the reactivity of the hydroxyl and amino groups, requiring specific protocol adjustments to maximize yield and regioselectivity. This guide details the synthesis of two primary heterocyclic cores and subsequent functionalization strategies.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 4-Amino-2-chloro-3-pyridinol hydrochloride |

| CAS Number | 1986268-11-4 |

| Formula | C |

| MW | 181.02 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM |

| Acidity/Basicity | Amphoteric core; supplied as HCl salt (acidic) |

Handling Advisory:

-

Neutralization: As an HCl salt, the material requires at least 1 equivalent of base (e.g., Et

N, DIPEA, or K -

Oxidation Sensitivity: The electron-rich aminophenol moiety is susceptible to oxidation. Reactions should be conducted under an inert atmosphere (N

or Ar) using degassed solvents.

Synthetic Strategies

The core utility of this scaffold lies in its ability to form fused bicyclic systems via the 3-OH and 4-NH

Reaction Map

Figure 1: Divergent synthetic pathways from 4-Amino-2-chloro-3-pyridinol.

Detailed Protocols

Protocol A: Synthesis of 4-Chloro-oxazolo[4,5-c]pyridin-2(3H)-one

This protocol creates a rigid cyclic carbamate, a bioisostere for quinolones and a common kinase inhibitor scaffold.

Reagents:

-

Starting Material: 1.0 eq (181 mg, 1 mmol)

-

1,1'-Carbonyldiimidazole (CDI): 1.5 eq (243 mg)

-

Triethylamine (TEA): 3.0 eq (0.42 mL)

-

Solvent: Anhydrous THF (5 mL) or DMF (if solubility is poor)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-Amino-2-chloro-3-pyridinol HCl (1.0 eq) in anhydrous THF under nitrogen.

-

Neutralization: Add TEA (3.0 eq) dropwise. The suspension may clear or change color as the free base is liberated. Stir at Room Temperature (RT) for 15 minutes.

-

Cyclization: Add CDI (1.5 eq) in one portion.

-

Note: Gas evolution (CO

) will occur. Ensure the system is vented through a needle or bubbler.

-

-

Heating: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (polar) should disappear, replaced by a less polar product.

-

Work-up:

-

Cool to RT.

-

Concentrate the solvent under reduced pressure.

-

Resuspend the residue in water (10 mL) and adjust pH to ~4 with 1N HCl to precipitate the product.

-

Filter the solid, wash with cold water and diethyl ether.

-

-

Purification: Recrystallize from EtOH/Water if necessary.

-

Expected Yield: 75–85%

-

Expert Insight: The 2-chloro group reduces the nucleophilicity of the phenol. Using a stronger base like NaH (2.5 eq) in DMF at 0°C before adding CDI can improve yields if the TEA/THF method is sluggish.

Protocol B: Synthesis of 2-Substituted Oxazolo[4,5-c]pyridines

This method allows for the introduction of alkyl or aryl groups at the 2-position during the ring-closing step.

Reagents:

-

Starting Material: 1.0 eq

-

Triethyl Orthoformate (for R=H) or Triethyl Orthoacetate (for R=Me): 5–10 eq (Solvent/Reagent)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

Step-by-Step Procedure:

-

Mix: In a microwave vial or round-bottom flask, combine the starting material and triethyl orthoformate (excess).

-

Catalysis: Add pTSA (catalytic amount).

-

Reaction: Heat to 100°C (reflux) for 3 hours or use Microwave irradiation (120°C, 20 min).

-

Work-up: Evaporate the excess orthoester under vacuum.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white or pale yellow solid.

Protocol C: Late-Stage Functionalization (Suzuki Coupling)

The 2-chloro position is activated for Palladium-catalyzed cross-coupling, allowing the installation of biaryl systems after the heterocyclic core is formed.

Reagents:

-

Substrate: 4-Chloro-oxazolo[4,5-c]pyridin-2-one (from Protocol A)

-

Boronic Acid: Ar-B(OH)

(1.2 eq) -

Catalyst: Pd(dppf)Cl

·DCM (5 mol%) -

Base: K

CO -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Combine: In a sealed tube, mix the substrate , boronic acid , and Pd catalyst .

-

Solvent: Add 1,4-Dioxane and K

CO -

Degas: Sparge with nitrogen for 5 minutes.

-

Reaction: Heat to 90°C for 12 hours.

-

Work-up: Dilute with EtOAc, wash with brine, dry over Na

SO -

Purification: Flash chromatography.

Troubleshooting & Critical Parameters

Regioselectivity Issues

While the 3-OH/4-NH

-

Solution: Increase reaction temperature or switch to microwave heating.

Solubility

The HCl salt is polar. The free base is moderately polar.

-

Solvent Choice: DMF or DMAc are preferred for larger scale reactions involving the HCl salt directly. For cleaner workups, neutralize the salt first, extract the free base into EtOAc, and then proceed with cyclization in THF.

Stability[1]

-

Thermal: The 2-chloro group is thermally stable up to ~120°C but can hydrolyze to the 2-OH (pyridone) under strong aqueous acidic conditions at high heat. Avoid prolonged reflux in aqueous acid.

References

-

Chemical Structure & Availability

-

General Synthesis of Oxazolopyridines

- Di Martino, S., et al. (2020). "Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-ones." Journal of Medicinal Chemistry, 63(7), 3634–3664. (Describes the cyclization of the analogous 2-amino-3-hydroxypyridine).

-

Cross-Coupling on Chloropyridines

- Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.

Sources

Application Note: Unlocking the Potential of 4-Amino-2-chloro-3-pyridinol in Pharmaceutical Synthesis

Executive Summary

4-Amino-2-chloro-3-pyridinol represents a "privileged scaffold" in medicinal chemistry due to its dense trifunctionalization.[1] Unlike simple pyridines, this intermediate offers three distinct reactive handles—an electron-rich amino group (C4), a nucleophilic hydroxyl group (C3), and an electrophilic chlorine atom (C2)—arranged in a contiguous motif.[1]

This application note details the strategic use of this intermediate to synthesize oxazolo[4,5-c]pyridines and imidazopyridines , structural motifs prevalent in kinase inhibitors (e.g., GSK-3

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 4-Amino-2-chloro-pyridin-3-ol |

| CAS Number | 106551-51-7 |

| Molecular Weight | 144.56 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Acidity (pKa) | Amphoteric; OH (pKa ~8.5), Pyridine N (pKa ~3.[1]0) |

| Storage | 2–8°C, Hygroscopic, Store under Nitrogen |

Safety Advisory:

-

Toxicity: Pyridine derivatives are potential skin sensitizers and irritants. Use full PPE (nitrile gloves, safety goggles).[1]

-

Reactivity: Incompatible with strong oxidizing agents. The C2-Chloro position is susceptible to hydrolysis under strongly acidic conditions at high temperatures.[1]

Strategic Application: The "Divergent Synthesis" Workflow

The power of 4-Amino-2-chloro-3-pyridinol lies in its ability to serve as a branch point for multiple heterocycles. The ortho-amino-hydroxy motif allows for rapid cyclization, while the ortho-chloro atom (relative to the pyridine nitrogen) remains available for late-stage functionalization.[1]

Pathway Visualization

The following diagram illustrates the logical flow from the starting material to advanced drug scaffolds.

Figure 1: The core scaffold allows for immediate cyclization to fused ring systems, preserving the chlorine handle for late-stage diversity.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aryl-7-chloro-oxazolo[4,5-c]pyridine

Objective: To fuse the oxazole ring using the C3-OH and C4-NH2 groups.[1] This creates the tricyclic core often found in ATP-competitive inhibitors.[1]

Mechanism: The reaction proceeds via initial amide formation at the C4-amino group followed by acid-catalyzed dehydration/cyclization involving the C3-hydroxyl group.[1]

Reagents:

-

4-Amino-2-chloro-3-pyridinol (1.0 eq)[1]

-

Aryl Carboxylic Acid (R-COOH) (1.1 eq)[1]

-

Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester)[1]

-

Solvent: None (Neat in PPA) or Xylene if using PPE[1]

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask, mix 4-Amino-2-chloro-3-pyridinol (1.44 g, 10 mmol) and the desired Aryl Carboxylic Acid (11 mmol).

-

Cyclization: Add Polyphosphoric Acid (PPA) (15 g).

-

Heating: Heat the mixture to 120–130°C with vigorous mechanical stirring.

-

Critical Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (more polar) should disappear within 2–4 hours.[1]

-

-

Quenching: Cool the reaction mixture to ~60°C. Pour slowly into ice-water (100 mL) with stirring.

-

Neutralization: Adjust pH to ~7–8 using 50% NaOH solution. Caution: Exothermic.[1]

-

Isolation: Collect the precipitate by filtration. Wash with water and cold diethyl ether.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Expected Yield: 65–85% Validation:

-

1H NMR: Disappearance of broad NH2/OH signals; appearance of aromatic protons from the R-group.[1]

-

LC-MS: Mass shift corresponding to [M + RCOOH - 2H2O].

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: To functionalize the C7-position (formerly C2-Cl) with an aryl group to expand the pharmacophore.[1]

Reagents:

-

7-Chloro-oxazolo[4,5-c]pyridine (from Protocol A) (1.0 eq)[1]

-

Aryl Boronic Acid (1.2 eq)[1]

-

Base: K2CO3 (2.0 M aqueous, 3.0 eq)[1]

-

Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

-

Degassing: Charge a microwave vial or pressure tube with the Chloride substrate (0.5 mmol), Boronic Acid (0.6 mmol), and Pd(dppf)Cl2 (20 mg).[1] Evacuate and backfill with Nitrogen (3x).[1]

-

Solvation: Add 1,4-Dioxane (4 mL) and K2CO3 solution (0.75 mL).

-

Reaction: Heat at 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

-

Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Column chromatography (Hexane/EtOAc).

Why this works: The C7-chlorine on the oxazolopyridine scaffold is activated by the electron-deficient pyridine ring, making it an excellent electrophile for Palladium-catalyzed cross-coupling.[1]

Analytical Validation Data

| Technique | Parameter | Acceptance Criteria |

| HPLC | Purity (254 nm) | > 98.0% (Area %) |

| LC-MS | Ionization (ESI+) | [M+H]+ ± 0.4 Da |

| 1H NMR | Structural ID | Integration of aromatic protons matches stoichiometry.[1] |

| Residual Solvents | GC-HS | < 5000 ppm (Class 3 solvents) |

Troubleshooting & Optimization

Issue: Low Yield in Cyclization (Protocol A)

-

Cause: Oxidation of the amino group or incomplete dehydration.[1]

-

Solution: Ensure the reaction is run under an inert atmosphere (N2/Ar) if using PPA at high temps. Alternatively, use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine for milder cyclization conditions (Room Temp to 80°C).[1]

Issue: Dechlorination during Suzuki Coupling

-

Cause: "Protodehalogenation" side reaction due to excessive heat or hydride sources.

-

Solution: Switch to a milder precatalyst like XPhos Pd G2 or lower the temperature to 80°C and increase reaction time.[1]

References

-

Di Martino, S., et al. (2020).[1] "Design, Synthesis, and Biological Evaluation of Oxazolo[4,5-c]pyridine Derivatives." Journal of Medicinal Chemistry, 63(7), 3634–3664.[1][2] [1]

-

Bhat, M., et al. (2016).[1] "Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors." Chemical Biology & Drug Design, 87(6), 918-926.[1][3] [1]

-

BenchChem. (2025).[4] "Troubleshooting Common Issues in Reactions Involving Halogenated Aminopyridines." BenchChem Technical Guides.

-

ChemicalBook. (2023).[5] "Product Profile: 4-Amino-2-chloropyridine and Derivatives."

Sources

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. POLYSULFONE | 25135-51-7 [chemicalbook.com]

Application Note: Solubility Profiling and Solvent Selection for 4-Amino-2-chloro-3-pyridinol hydrochloride

This Application Note is designed for researchers and process chemists working with 4-Amino-2-chloro-3-pyridinol hydrochloride (CAS: 1986268-11-4).[1] It bridges the gap between theoretical chemical behavior and practical laboratory execution, focusing on solubility profiling, solvent selection for synthesis, and rigorous characterization protocols.

HExecutive Summary

4-Amino-2-chloro-3-pyridinol hydrochloride is a highly functionalized pyridine intermediate used in the synthesis of bioactive scaffolds (e.g., antivirals, antifungals). Its physicochemical behavior is dominated by two competing factors: the ionic nature of the hydrochloride salt (favoring aqueous/polar solubility) and the lipophilic potential of the chlorinated pyridine ring.

This guide provides a standardized approach to determining its solubility, managing salt disproportionation, and selecting optimal solvents for nucleophilic aromatic substitution (S

Chemical Properties & Solubility Mechanism[2]

Structural Analysis

-

H-Bonding: The C3-hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA). The C4-amino group adds significant HBD capability.

-

Salt Form: As a hydrochloride salt, the compound exhibits high lattice energy. Dissolution requires a solvent with high dielectric constant (

) to overcome ion-pairing forces. -

pH Sensitivity: The compound is amphoteric. The pyridine nitrogen is protonated in the salt form. In basic media (pH > pKa of pyridine N), it reverts to the free base, drastically altering solubility.

Predicted Solubility Profile

Note: Exact values depend on crystal polymorph and temperature. The following classifications are based on the compound's functional group chemistry.

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |

| Aqueous | Water (pH < 2) | High (>50 mg/mL) | Ionic dissociation is favored; hydration of Cl |

| Polar Protic | Methanol, Ethanol | High (>20 mg/mL) | Strong solvation of the ionic pair; H-bonding with -OH and -NH |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | High dielectric constant dissociates the salt; excellent for reaction media. |

| Polar Aprotic | Acetonitrile, Acetone | Moderate (1-10 mg/mL) | Soluble, but less effective at stabilizing the ion pair than DMSO. |

| Non-Polar | Toluene, Hexane, DCM | Insoluble (<0.1 mg/mL) | Lack of dipole moment to solvate the ionic lattice. |

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent at 25°C.

Materials:

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filters (or Nylon for aqueous)

-

Agilent 1200 HPLC (or equivalent) with UV-Vis detector

Procedure:

-

Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Cap the vial and place it in a thermomixer or shaker bath at 25°C ± 0.1°C. Shake at 500 RPM for 24 hours.

-

Checkpoint: If the solution becomes clear, add more solid until a precipitate remains visible.

-

-

Sampling: Stop shaking and allow the suspension to settle for 1 hour (or centrifuge at 10,000 RPM for 5 mins).

-

Filtration: Draw the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

-

Critical Step: Discard the first 200 µL of filtrate to prevent errors from drug adsorption onto the filter membrane.

-

-

Dilution: Dilute the filtrate with Mobile Phase A (Water + 0.1% Formic Acid) to fall within the linear calibration range (typically 1:100 or 1:1000 dilution).

-

Quantification: Inject into HPLC and calculate concentration using a pre-established calibration curve.

Protocol B: HPLC Analytical Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains protonation) Mobile Phase B: Acetonitrile Gradient: 5% B to 95% B over 10 minutes. Flow Rate: 1.0 mL/min Detection: UV at 254 nm (aromatic ring) and 280 nm. Retention Time: Expect elution early (2-4 min) due to the polarity of the salt form.

Application: Solvent Selection for Synthesis

Nucleophilic Substitution (S Ar)

The 2-chloro position is activated for displacement, especially if the pyridine nitrogen is protonated (electron-withdrawing).

-

Recommended Solvent: DMSO or NMP .

-

Why: These solvents dissolve the HCl salt completely and enhance the nucleophilicity of incoming reagents (e.g., amines, alkoxides).

-

-

Avoid: Alcohols (if using strong bases) to prevent side reactions (alkoxide competition).

Crystallization & Purification

To purify the compound from reaction mixtures:

-

Dissolution: Dissolve crude material in minimal hot Methanol or Ethanol .

-

Anti-solvent Addition: Slowly add Ethyl Acetate or MTBE (Methyl tert-butyl ether).

-

Result: The HCl salt is insoluble in the ether/ester anti-solvent and will precipitate as a crystalline solid, leaving non-polar impurities in the mother liquor.

Visualizations

Diagram 1: Solubility Determination Workflow

This flowchart illustrates the decision matrix for determining solubility and handling the specific challenges of HCl salts.

Caption: Step-by-step workflow for thermodynamic solubility determination using the saturation shake-flask method.

Diagram 2: Salt Disproportionation Mechanism

Understanding how pH affects the solubility of 4-Amino-2-chloro-3-pyridinol HCl.

Caption: The pH-dependent equilibrium between the water-soluble HCl salt and the organic-soluble free base.

References

-

PubChem. (2023). Compound Summary: 4-Amino-2-chloropyridine (Structurally Related). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 4-Amino-2-chloro-3-pyridinol Hydrochloride

Status: Active Last Updated: February 12, 2026 Document ID: TS-PYR-1986 Audience: Chemical Biology, Medicinal Chemistry, and Assay Development Teams

Physicochemical Profile & Solubility Limits

Before troubleshooting, verify you are working with the correct salt form and understand its fundamental limits. This compound exhibits pH-dependent solubility characteristic of amphoteric aminopyridinols.

| Property | Specification | Notes |

| Compound Name | 4-Amino-2-chloro-3-pyridinol hydrochloride | |

| CAS (HCl Salt) | 1986268-11-4 | Primary form for stability. |

| CAS (Free Base) | 1227508-94-2 | Form generated upon pH adjustment > 7. |

| Molecular Weight | ~181.02 g/mol (HCl) | Free base is ~144.56 g/mol . |

| pKa (Calculated) | pKa₁ ≈ 3.5 (Pyridine N), pKa₂ ≈ 8.5 (Phenolic OH) | Zwitterionic character at neutral pH. |

| Solubility (DMSO) | High (>100 mM) | Recommended solvent for stock solutions. |

| Solubility (Water) | Moderate (~20-50 mM as HCl) | Acidic pH maintains solubility. |

| Solubility (PBS pH 7.4) | Low (< 3 mg/mL or ~20 mM) | Risk of precipitation due to free base formation. |

Troubleshooting Guides (FAQ)

Issue 1: Precipitation upon dilution into Cell Culture Media

User Question: "I prepared a 100 mM stock in DMSO. When I dilute this 1:1000 into DMEM (final 100 µM), the solution remains clear. But at 1:100 (1 mM), I see a fine precipitate. Why?"

Technical Diagnosis: This is a classic "Solubility Crash" caused by the common ion effect and pH shift .

-

The Mechanism: Your stock is the Hydrochloride salt. When diluted into buffered media (pH 7.4), the buffering capacity of the media neutralizes the HCl. The compound converts to its Free Base or Zwitterionic form.

-

The Limit: The aqueous solubility of the Free Base (4-Amino-2-chloropyridin-3-ol) is approximately 2.75 mg/mL (~19 mM) [1]. While 1 mM is well below this theoretical limit, the local concentration at the tip of the pipette tip during addition can momentarily exceed the limit, nucleating crystals that fail to redissolve.

-

Temperature Shock: Adding cold DMSO stock to warm media (or vice versa) can accelerate precipitation.

Solution:

-

Protocol Adjustment: Use the Intermediate Dilution Method (See Protocol B below). Do not jump directly from 100% DMSO to 0.1% DMSO if working near solubility limits.

-

Sonicate: If precipitation occurs, sonicate the media for 5 minutes at 37°C. If it does not clear, filter the media (0.22 µm) and re-quantify concentration via UV-Vis, as you likely lost compound.

Issue 2: Stock Solution Discoloration

User Question: "My DMSO stock was clear yesterday, but today it has turned a light brown/pink color. Is it degraded?"

Technical Diagnosis: Aminopyridinols are electron-rich and prone to oxidative degradation to form quinone-imine type species.

-

Cause: Exposure to light and atmospheric oxygen.

-

Impact: Minor discoloration often indicates <1% degradation, but it can interfere with colorimetric assays (e.g., MTT/MTS).

Solution:

-

Storage: Store stocks at -20°C or -80°C in amber vials .

-

Inert Gas: Purge the headspace with Argon or Nitrogen after every use.

-

Freshness: Discard stocks older than 1 month if discoloration is significant.

Issue 3: "It won't dissolve in water"

User Question: "This is an HCl salt, but it's taking forever to dissolve in pure water at 50 mM."

Technical Diagnosis: While HCl salts are generally water-soluble, the crystal lattice energy of planar heterocyclic salts can be high. Furthermore, if your water is slightly alkaline (or if the salt stoichiometry is imperfect), the neutral species may dominate.

Solution:

-

Acidify: Add 1-2 equivalents of 1N HCl to the water before adding the solid. This ensures the pyridine nitrogen is fully protonated, maximizing solubility.

-

Cosolvent: Use 5-10% DMSO in the aqueous buffer to disrupt water structure and aid dissolution.

Visual Logic: Solubility Decision Tree

Use this flow to determine the correct solvent system for your experiment.

Caption: Decision logic for solvent selection based on concentration and pH requirements.

Validated Protocols

Protocol A: Preparation of 100 mM Master Stock

Use this for long-term storage.

-

Weighing: Weigh 18.1 mg of 4-Amino-2-chloro-3-pyridinol HCl.

-

Solvent: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Mixing: Vortex vigorously for 30 seconds. If solid remains, warm to 37°C for 2 minutes.

-

Aliquot: Dispense into 50 µL aliquots in amber PCR tubes.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Stepwise Dilution (Avoiding "Crash-Out")

Use this when dosing cells to prevent precipitation shock.

Goal: Achieve 100 µM final concentration in cell media (0.1% DMSO).

-

Thaw: Thaw one 50 µL aliquot of 100 mM Master Stock.

-

Intermediate Stock (100x):

-

Prepare a 10 mM solution by diluting 10 µL Master Stock + 90 µL DMSO (or 50% DMSO/Water).

-

Why? Reducing the concentration in a solvent that still solubilizes the compound prevents nucleation.

-

-

Final Dosing (1x):

-

Add 10 µL of the 10 mM Intermediate Stock to 990 µL of pre-warmed Cell Media.

-

Vortex immediately upon addition.

-

Final Concentration: 100 µM. Final DMSO: 1%.

-

Note: If 1% DMSO is toxic to your cells, perform a secondary intermediate step to reach 0.1% DMSO.

-

Mechanistic Insight: pH-Dependent Speciation

Understanding the protonation state is critical for predicting solubility.

Caption: The compound is most soluble at pH extremes. At physiological pH (7.4), it exists near its isoelectric point/neutral state, representing the solubility minimum.

References

Technical Support Center: Purification of 4-Amino-2-chloro-3-pyridinol Derivatives

Status: Active Specialist: Senior Application Scientist Scope: Isolation, Purification, and Troubleshooting for Amphoteric Pyridinols

Executive Summary: The Amphoteric Challenge

Purifying 4-Amino-2-chloro-3-pyridinol derivatives presents a unique "solubility paradox" due to their amphoteric nature. The molecule contains a basic pyridine nitrogen, a weakly acidic phenolic hydroxyl, and a lipophilic chlorine atom.

This combination creates a zwitterionic potential where the molecule’s solubility is highly pH-dependent.[1] Most purification failures (low yield, oiling out, co-elution) stem from treating this scaffold as a simple organic base rather than a complex ampholyte.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of chloropyridinols.

Module 1: Isoelectric Precipitation (The "Zero-Solubility" Point)

User Question: My product is soluble in both aqueous acid and aqueous base. How do I get it out of the water layer without extracting liters of solvent?

Technical Insight: The 2-chloro substituent is electron-withdrawing, which lowers the pKa of the phenolic hydroxyl (making it more acidic, approx pKa ~8.5) and lowers the basicity of the pyridine nitrogen (approx pKa ~4-5).[1]

To precipitate the product, you must target the Isoelectric Point (pI) , where the net charge is zero. At this pH, water solubility is at its thermodynamic minimum.

Protocol: The pH Titration Sweep

Do not just "neutralize to pH 7." Follow this precise workflow:

-

Dissolution: Dissolve the crude solid in minimal 2M HCl . The solution should be clear (protonated cation form).

-

Filtration: Filter off any insoluble non-polar impurities (starting materials) while acidic.[1]

-

Titration:

-

Slowly add 2M NaOH or Sat. NaHCO₃ while monitoring pH.

-

Critical Observation: Watch for transient cloudiness that redissolves.[1]

-

-

The Drop Zone: As you approach pH 5.5 – 6.5 (the likely pI window for this scaffold), a heavy precipitate should form.

-

Overshoot Check: If you go past pH 8, the solution may clear up again as the phenolate anion forms. If this happens, back-titrate with dilute acetic acid.[1]

Workflow Visualization

Figure 1: Logic flow for targeting the isoelectric point to maximize precipitation yield.[1]

Module 2: The "Oiling Out" Nightmare

User Question: I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a sticky brown oil instead of crystals. How do I fix this?

Technical Insight: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the product precipitates as a supercooled liquid before it can nucleate as a solid.[1] This is common with aminopyridinols due to their high melting points and strong hydrogen bonding capability [1].[1]

The Fix: The "Cloud Point" Control Method You need to force nucleation before the oil phase separates.

| Variable | Recommendation | Why? |

| Solvent System | MeOH/Water or EtOH/Water | Water acts as a strong anti-solvent but must be added hot.[1] |

| Temperature | Keep the anti-solvent HOT | Adding cold water shocks the system, causing immediate oiling. |

| Seeding | Mandatory | Retain a tiny amount of crude solid to use as seeds.[1] |

Step-by-Step Rescue Protocol

-

Re-dissolve: Heat the oiled mixture until it becomes a homogeneous solution again (add more alcohol if needed).

-

Temperature Hold: Lower temperature to slightly below boiling (e.g., 60°C for EtOH).

-

Seed: Add a few crystals of the crude material.

-

Slow Anti-Solvent: Add hot water dropwise until a faint, persistent turbidity appears (the "Cloud Point").

-

Stop & Stir: Stop adding water. Stir at this temperature for 30 minutes to allow crystal growth on the seeds.

-

Controlled Cool: Cool to Room Temperature at a rate of 10°C per hour. Do not plunge into ice.[1]

Module 3: Chromatographic Separation (HPLC/Flash)

User Question: I see severe peak tailing on my HPLC, and my regioisomers (2-Cl vs 6-Cl) are co-eluting.

Technical Insight:

-

Tailing: Caused by the interaction of the basic pyridine nitrogen with residual silanols on the silica column.

-

Isomer Separation: The 2-chloro and 6-chloro isomers have different pKa values due to the proximity of the chlorine to the pyridine nitrogen vs. the phenol group.[1]

Troubleshooting Table

| Issue | Solution | Mechanism |

| Peak Tailing (Flash) | Add 1% Triethylamine (TEA) to mobile phase. | TEA blocks acidic silanol sites on the silica, preventing the product from "sticking." |

| Peak Tailing (Prep HPLC) | Use 0.1% TFA or Formic Acid .[1] | Protonates the amine fully, ensuring a single ionic species travels through the column. |

| Isomer Co-elution | Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) columns.[1] | These columns separate based on pi-pi interactions and steric bulk of the chlorine position, not just polarity [2]. |

Recommended Mobile Phases

-

Flash: DCM : MeOH : NH₄OH (90 : 9 : 1).[1] Note: The ammonia ensures the phenol stays deprotonated or the pyridine neutral, sharpening peaks.

-

Prep HPLC: Water (0.1% Formic Acid) / Acetonitrile.[1] Gradient: 5% to 40% ACN.[1] These compounds are often more polar than expected; start with low organic.

Module 4: Stability & Storage (The "Browning" Effect)

User Question: My white solid turned brown after a week on the bench. Is it decomposed?

Technical Insight: Aminophenols are notorious for oxidation to quinone-imines , which are deeply colored.[1] This is accelerated by light and basic conditions.[1]

Storage Protocol:

-

Acid Salt Formation: If possible, store the compound as the HCl salt . The protonated form is significantly more resistant to oxidation than the free base.

-

Argon/Nitrogen: Store under inert gas.

-

Light Protection: Wrap vials in foil.

-

Scavenging: If the color comes from metal-catalyzed oxidation (residue from a reduction step), treat the solution with QuadraPure™ TU (thiourea scavenger) or activated charcoal before final crystallization.

Decision Tree: Choosing Your Purification Path

Figure 2: Strategic decision tree for selecting the optimal purification method based on initial purity.[1]

References

-

Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents.[2][3][4] Retrieved from [Link]

-

MicroSolv Technology Corp. (2025).[1] Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

-

PubChem. (2025).[1][5] 4-Amino-2-chloropyridine Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

Handling hygroscopic nature of 4-Amino-2-chloro-3-pyridinol hydrochloride

Welcome to the technical support center for 4-Amino-2-chloro-3-pyridinol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for handling this hygroscopic compound. The information herein is based on extensive experience with analogous chemical structures and established best practices for managing moisture-sensitive materials in a laboratory setting.

Introduction: Understanding the Challenge

4-Amino-2-chloro-3-pyridinol hydrochloride, due to its salt form and the presence of polar functional groups (amino and hydroxyl), is predisposed to being hygroscopic. This means it readily absorbs moisture from the atmosphere.[1] Failure to properly handle this compound can lead to a variety of experimental inconsistencies, including inaccurate weighing, degradation of the material, and altered reactivity, ultimately compromising the integrity and reproducibility of your results. This guide provides practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my 4-Amino-2-chloro-3-pyridinol hydrochloride has absorbed moisture?

A1: The most common visual indicator of moisture absorption is a change in the physical state of the compound. You may observe the fine powder beginning to clump together, forming aggregates, or in more advanced stages, it may appear damp or even fully deliquesce into a liquid or slurry.[1][2] Accurate weighing will also become challenging as the mass will continuously increase on the analytical balance.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize moisture absorption, 4-Amino-2-chloro-3-pyridinol hydrochloride should be stored in a tightly sealed container, preferably with a secondary seal such as parafilm, in a dry environment.[3][4] The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended for both long-term and short-term storage.[1][5] For enhanced stability, especially if the compound is also thermally sensitive, storage at a reduced temperature (e.g., in a refrigerator or freezer) within a sealed, desiccated container may be beneficial.[6] However, it is crucial to allow the container to warm to ambient temperature before opening to prevent condensation.

Q3: Can I dry the compound if it has already absorbed moisture?

A3: In some instances, it may be possible to dry the compound, but this should be approached with caution as excessive heat can cause decomposition.[1] A common method is to use a vacuum oven at a mild temperature. However, the optimal temperature and duration would need to be determined empirically, starting with a low temperature (e.g., 40-50 °C) and monitoring for any signs of degradation. Another approach is to use a vacuum desiccator at room temperature for an extended period.[7] It is important to note that once the compound has fully deliquesced, it may be difficult to fully restore it to its original crystalline form and purity.

Q4: How does moisture absorption affect the compound's stability and reactivity?

A4: Moisture can act as a catalyst for decomposition or hydrolysis, especially for a hydrochloride salt. The presence of water can also alter the compound's solubility characteristics and may interfere with certain reactions, particularly those that are sensitive to water, such as Grignard reactions or those employing water-sensitive catalysts. For quantitative studies, the presence of water will lead to an overestimation of the mass of the active compound, resulting in inaccurate molar concentrations of solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Inaccurate and Unstable Mass Readings During Weighing

-

Symptom: The mass of the compound on the analytical balance continuously increases. The compound may appear to "melt" or become sticky on the weighing paper or boat.[2][8]

-

Cause: The compound is rapidly absorbing atmospheric moisture.

-

Solutions:

-

Minimize Exposure Time: Work quickly and efficiently. Have all necessary equipment and reagents ready before opening the compound's container.[1]

-

Use a Suitable Weighing Vessel: Instead of weighing paper, use a small, dry glass vial or flask with a cap.[8][9] This allows you to cap the vessel immediately after adding the compound, minimizing further moisture uptake.

-

Weighing by Difference: Tare the capped vial containing the compound. Dispense the desired amount directly into your reaction vessel and then re-weigh the capped vial. The difference in mass is the amount of compound transferred.

-

Controlled Atmosphere: For highly sensitive applications, weighing the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the most reliable method.[2][10] If a glove box is unavailable, a glove bag can be a more economical alternative.[11]

-

Problem 2: Clumping and Poor Flowability of the Solid

-

Symptom: The powder is not free-flowing and has formed hard lumps, making it difficult to handle and dispense accurately.[12]

-

Cause: The compound has been exposed to ambient humidity over a period of time, leading to particle agglomeration.

-

Solutions:

-

Mechanical Break-up (with caution): Gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box or a nitrogen-purged bag).[1] Be aware that this does not remove the absorbed water.

-

Drying Prior to Use: If deemed safe for the compound's stability, dry a portion of the material under vacuum as described in the FAQ section.

-

Preparation of a Stock Solution: If your experimental workflow allows, consider preparing a concentrated stock solution from the entire contents of a new bottle of the compound.[6] This involves weighing the entire bottle, transferring the contents to a suitable flask, re-weighing the empty bottle to get the exact mass of the compound, and then adding a precise volume of an appropriate anhydrous solvent. The stock solution can then be stored under an inert atmosphere and aliquoted as needed. This method bypasses the need for repeated weighing of the hygroscopic solid.

-

Experimental Protocols

Protocol 1: Weighing 4-Amino-2-chloro-3-pyridinol Hydrochloride in a Standard Laboratory Setting

-

Preparation:

-

Place a clean, dry glass vial with a screw cap on the analytical balance and tare the weight.

-

Ensure your spatula and any other tools that will contact the compound are clean and dry.

-

Minimize drafts in the weighing area.[9]

-

-

Dispensing:

-

Briefly remove the main container of 4-Amino-2-chloro-3-pyridinol hydrochloride from the desiccator.

-

Quickly transfer an approximate amount of the compound into the tared vial.

-

Immediately cap both the vial and the main container and return the main container to the desiccator.

-

-

Measurement:

-

Record the stable mass of the capped vial containing the compound.

-

This method provides a more stable weight and protects the bulk of the material from prolonged exposure.

-

Protocol 2: Preparation of a Stock Solution

-

Initial Weighing:

-

Weigh a new, unopened bottle of 4-Amino-2-chloro-3-pyridinol hydrochloride.

-

In a fume hood, carefully transfer the entire contents of the bottle into a dry volumetric flask.

-

-

Determining the Exact Mass:

-

Immediately re-weigh the empty bottle, including the cap.

-

Subtract the mass of the empty bottle from the initial mass to obtain the precise weight of the transferred compound.

-

-

Dissolution:

-

Add a portion of a suitable anhydrous solvent to the volumetric flask and gently swirl to dissolve the compound.

-

Once dissolved, add more solvent to bring the volume to the calibration mark.

-

-

Storage:

-

Stopper the flask and mix thoroughly.

-

Transfer the solution to a storage bottle with a secure, airtight cap, potentially with a PTFE liner.

-

Store the stock solution under appropriate conditions (e.g., refrigerated, protected from light) as determined by the stability of the compound in that solvent.

-

Data Presentation

| Parameter | Recommendation | Rationale |

| Storage | Tightly sealed container within a desiccator. | Minimizes exposure to atmospheric moisture.[1][3] |

| Weighing | In a capped vial or by difference; in a glove box for high precision. | Reduces time of exposure to air, preventing mass fluctuations.[2][8] |

| Dispensing | Use of dry tools; work quickly. | Prevents introduction of moisture from contaminated equipment. |

| Solution Prep. | Use of anhydrous solvents; consider preparing stock solutions. | Avoids introducing water that could affect stability or reactivity.[6] |

Visualizations

Workflow for Handling a Hygroscopic Compound

Caption: Decision workflow for handling hygroscopic compounds.

Troubleshooting Logic for Weighing Issues

Caption: Troubleshooting unstable mass readings.

References

-

TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Weighing Reactants and Reagents. Retrieved from [Link]

- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.

-

PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

-

Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

-

Asaclean Purging Compounds. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

-

Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

-

Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

-

Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Tips & Tricks [chem.rochester.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]

- 7. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. labcompare.com [labcompare.com]

- 10. reddit.com [reddit.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Mixing & Drying Hygroscopic Materials [permixmixers.com]

Technical Support Center: Optimizing pH for the Extraction of 4-amino-2-chloro-3-hydroxypyridine

Welcome to the technical support center for handling and optimizing the extraction of 4-amino-2-chloro-3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and efficient extraction protocols.

Fundamental Principles: The Role of pH in Extraction

The extraction of 4-amino-2-chloro-3-hydroxypyridine from an aqueous solution into an organic solvent is critically dependent on the pH of the aqueous phase. This is because the molecule possesses both a basic amino group and an acidic hydroxyl group, making it an amphoteric substance. Its state of ionization, and therefore its solubility in polar (aqueous) versus non-polar (organic) solvents, can be precisely controlled by adjusting the pH.

The relationship between pH, pKa, and the ionization state of a functional group is described by the Henderson-Hasselbalch equation.[1][2][3][4][5] By manipulating the pH of the aqueous solution, we can shift the equilibrium to favor the neutral, uncharged form of the molecule, which is significantly more soluble in organic solvents, thus maximizing extraction efficiency.

Understanding the Ionization of 4-amino-2-chloro-3-hydroxypyridine

-

pKa1 (Pyridinium ion): The pKa of the pyridinium ion of 3-hydroxypyridine is approximately 4.79.[6][7][8] The electron-donating amino group at position 4 will increase the basicity of the pyridine nitrogen, while the electron-withdrawing chloro group at position 2 will decrease it. These opposing effects suggest the pKa will be close to that of the parent compound. We will estimate pKa1 ≈ 4.5 - 5.0 .

-

pKa2 (Hydroxyl group): The pKa for the deprotonation of the hydroxyl group in 3-hydroxypyridine is around 8.75.[6][8] The electron-withdrawing chloro group will make the hydroxyl proton more acidic (lower pKa), while the electron-donating amino group will make it less acidic (higher pKa). The inductive effect of the adjacent chloro group is likely to be stronger. We will estimate pKa2 ≈ 8.0 - 8.5 .

-

pKa3 (Amino group): The pKa of the protonated amino group of 4-aminopyridine is 9.17.[9] The electron-withdrawing effects of the chloro and hydroxyl groups will decrease the basicity of the amino group. We will estimate pKa3 ≈ 8.5 - 9.0 .

Based on these estimations, the ionization states of 4-amino-2-chloro-3-hydroxypyridine at different pH values can be visualized as follows:

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh approximately 100 mg of 4-amino-2-chloro-3-hydroxypyridine.

-

Dissolve it in 100 mL of 0.1 M HCl to ensure complete protonation and dissolution. This will be your aqueous stock solution.

-

-

pH Adjustment:

-

Pipette 5 mL aliquots of the stock solution into a series of 10 labeled vials.

-

Using a calibrated pH meter, carefully adjust the pH of each vial to a different value ranging from 3.0 to 10.0 in increments of approximately 1 pH unit. Use 0.1 M NaOH and 0.1 M HCl for the adjustment. Alternatively, use appropriate buffer solutions.

-

-

Liquid-Liquid Extraction:

-

To each vial, add 5 mL of the chosen organic solvent (e.g., ethyl acetate).

-

Cap the vials tightly and mix for 2 minutes to ensure equilibrium is reached.

-

Allow the layers to separate completely. If necessary, centrifuge the vials at low speed to break any emulsions.

-

-

Analysis:

-

Carefully remove a sample from the organic (top) layer of each vial.

-

Analyze the concentration of 4-amino-2-chloro-3-hydroxypyridine in each organic sample using a suitable analytical technique such as HPLC-UV or UV-Vis spectroscopy.

-

-

Data Interpretation:

-

Calculate the extraction efficiency for each pH value as a percentage of the total amount of compound initially present in the aqueous phase.

-

Plot the extraction efficiency (%) on the y-axis against the pH on the x-axis.

-

The pH corresponding to the maximum extraction efficiency is the optimal pH for your extraction protocol.

-

Data Presentation

The results of the pH optimization study can be summarized in a table similar to the one below:

| Vial | pH | Concentration in Organic Phase (µg/mL) | Extraction Efficiency (%) |

| 1 | 3.0 | ... | ... |

| 2 | 4.0 | ... | ... |